Asparaginyl-alanyl-glycyl-alanine
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Overview
Description
Asparaginyl-alanyl-glycyl-alanine is a tetrapeptide composed of the amino acids asparagine, alanine, glycine, and alanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of asparaginyl-alanyl-glycyl-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the carboxyl group: of the incoming amino acid using coupling reagents such as HBTU or DIC.
Deprotection of the amino group: of the growing peptide chain using TFA.
Coupling of the next amino acid: in the sequence.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems such as E. coli, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Asparaginyl-alanyl-glycyl-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Oxidative modifications can occur at the amino acid side chains, particularly at the asparagine residue.
Cyclization: Formation of cyclic peptides through head-to-tail cyclization, often mediated by enzymes like asparaginyl endopeptidases.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic conditions using proteases.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.
Cyclization: Enzymatic cyclization using asparaginyl endopeptidases under mild conditions.
Major Products:
Hydrolysis: Individual amino acids or shorter peptide fragments.
Oxidation: Oxidized amino acid residues.
Cyclization: Cyclic peptides with enhanced stability and bioactivity.
Scientific Research Applications
Asparaginyl-alanyl-glycyl-alanine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for designing bioactive peptides.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of asparaginyl-alanyl-glycyl-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can act as a substrate for proteases, leading to its cleavage and subsequent biological effects. Additionally, it can participate in signaling pathways by binding to receptors and modulating cellular responses .
Comparison with Similar Compounds
- Glycyl-alanyl-glycyl-alanine
- Asparaginyl-glycyl-alanyl-alanine
- Alanyl-glycyl-alanyl-glycine
Comparison: Asparaginyl-alanyl-glycyl-alanine is unique due to the presence of asparagine, which can undergo specific modifications and interactions not seen in other similar peptides. This uniqueness makes it valuable for studying asparagine-specific reactions and applications .
Properties
CAS No. |
84268-42-8 |
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Molecular Formula |
C12H21N5O6 |
Molecular Weight |
331.33 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C12H21N5O6/c1-5(17-11(21)7(13)3-8(14)18)10(20)15-4-9(19)16-6(2)12(22)23/h5-7H,3-4,13H2,1-2H3,(H2,14,18)(H,15,20)(H,16,19)(H,17,21)(H,22,23)/t5-,6-,7-/m0/s1 |
InChI Key |
IAOXXKYIZHCAQJ-ACZMJKKPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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